molecular formula C21H24N4O2S B2924951 N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1797318-78-5

N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2924951
CAS No.: 1797318-78-5
M. Wt: 396.51
InChI Key: IBOSEDBRJZTJRH-UHFFFAOYSA-N
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Description

N-(4-(3-Methoxypiperidin-1-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a thiazole-5-carboxamide derivative characterized by a 3-methoxypiperidine substituent on the phenyl ring and a 1H-pyrrole moiety at the 2-position of the thiazole core. Thiazole derivatives are widely studied for their diverse pharmacological properties, including kinase inhibition, antimicrobial activity, and antitumor effects .

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-15-19(28-21(22-15)24-11-3-4-12-24)20(26)23-16-7-9-17(10-8-16)25-13-5-6-18(14-25)27-2/h3-4,7-12,18H,5-6,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOSEDBRJZTJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCCC(C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described with the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 350.43 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the methoxypiperidine and pyrrole moieties may enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrrole rings exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

A study conducted by researchers demonstrated that thiazole derivatives exhibit cytotoxic effects on human cancer cell lines, with IC₅₀ values ranging from 1.61 to 1.98 µg/mL. The presence of electron-donating groups, such as methyl groups on the phenyl ring, significantly enhances the activity against cancer cells .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell Line TestedIC₅₀ (µg/mL)
Compound AA431 (skin cancer)1.61 ± 0.92
Compound BJurkat (leukemia)1.98 ± 1.22
N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methyl...Various (ongoing studies)TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar thiazole-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogen TestedMIC (µg/mL)
Compound CStaphylococcus aureus3.12
Compound DEscherichia coli12.5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Cancer Cell Growth : The compound likely induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Mechanisms : Thiazoles are known to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, leading to bacterial cell death.

Case Studies

One notable case study involved the evaluation of a thiazole derivative similar to N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methyl... in a preclinical model for breast cancer. The study reported a significant reduction in tumor size compared to control groups, suggesting effective in vivo anticancer activity .

Additionally, another study highlighted the use of thiazole compounds in combination therapies for enhancing efficacy against resistant bacterial strains, demonstrating their potential role in overcoming antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related thiazole carboxamide derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues with Thiazole Carboxamide Cores

Compound Name Key Structural Features Biological Activity/Properties Reference
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825) Chloro-methylphenyl, pyrimidine-piperazine substituent Dual Src/Abl kinase inhibitor; potent antitumor activity (IC₅₀ < 1 nM for Bcr-Abl kinase)
N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide (ND-11543) Imidazothiazole core, trifluoromethylpyridine-piperazine substituent Anti-tuberculosis agent (MIC = 0.12 µM against M. tuberculosis)
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Amino group at thiazole 2-position, chloro-methylphenyl substituent Structural precursor; no explicit activity reported in evidence
N-(4-(3-Chloro-5-trifluoromethyl-2-pyridylthio)phenyl)-4-chloronicotinamide Pyridylthio and chloronicotinamide groups Melting point: 178–179°C; potential kinase interaction inferred from pyridine motifs
Target Compound: N-(4-(3-Methoxypiperidin-1-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide 3-Methoxypiperidine, pyrrole, and methylthiazole groups Hypothesized kinase or GPCR modulation (based on piperidine and pyrrole motifs)

Key Observations:

  • Synthetic Routes :
    • Thiazole carboxamides are commonly synthesized via EDC-mediated coupling (e.g., ND-11543) or cyclization of carbohydrazides (e.g., compounds) . The target compound likely follows similar strategies, given the prevalence of carboxamide linkages in the evidence.
  • Biological Activity :
    • Piperidine and piperazine derivatives (e.g., BMS-354825) often target kinases or GPCRs due to their ability to occupy hydrophobic pockets and engage in hydrogen bonding . The target compound’s methoxypiperidine group may enhance selectivity for central nervous system targets compared to peripheral-acting analogs.

Pyrrole-Containing Analogues

Compound Name Pyrrole Position Additional Features Melting Point/Stability Reference
N-(3-(3-(1H-Pyrrol-1-yl)-5-trifluoromethyl-2-pyridyloxy)propyl)-2-chloro-5-nitrobenzamide Pyridyloxy-linked pyrrole Trifluoromethyl, nitrobenzamide 140–143°C
1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide Pyrazole-thiazole hybrid Dual trifluoromethyl groups Not reported
Target Compound Thiazole 2-position 3-Methoxypiperidine, methylthiazole Not reported

Key Observations:

  • Pyrrole moieties enhance π-stacking with aromatic residues in target proteins (e.g., kinase ATP-binding sites). The target compound’s pyrrole group at the thiazole 2-position may offer superior binding compared to pyridyloxy-linked analogs .
  • Trifluoromethyl groups (as in ) improve metabolic stability and lipophilicity but may reduce solubility. The target compound’s methoxypiperidine group balances this by introducing polar character .

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